Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Overview
Description
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 1030613-07-0 . Its molecular weight is 237.08 and its linear formula is C5H5BrN2O2S .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyl nitrite and copper (II) bromide in acetonitrile at temperatures between 20 and 60°C . The reaction mixture is stirred at room temperature for 30 minutes and then heated at 60°C for 30 minutes .
Molecular Structure Analysis
The linear structure formula of this compound is C5H5BrN2O2S . The InChI Key is KDZLTNORBKZJKE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.07 . It has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.99 .
Scientific Research Applications
Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate has been used in reactions with various nucleophiles. These reactions demonstrate substitution, alkylation, and phosphorylation processes, preserving the furylthiadiazole fragment (Maadadi, Pevzner, & Petrov, 2016).
Novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized using ethyl 2-bromo-1,3-thiazole-5-carboxylate. This synthesis utilized ultrasonic and thermally mediated aminolysis, highlighting innovative approaches in compound synthesis (Baker & Williams, 2003).
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3,4-thiadiazole nucleus, were synthesized starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, demonstrating the potential of thiadiazole derivatives in medicinal chemistry (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, was used to synthesize various bromo-, cyano-, and carboxy-derivatives, which were then tested for pharmacological properties such as anti-inflammatory, analgesic, and antipyretic activities (Chapman, Clarke, Gore, & Sharma, 1971).
Novel 1,3,4-thiadiazole derivatives bearing an amide moiety were designed and synthesized. These derivatives showed in vitro antitumor activities against human tumor cell lines, indicating their potential use in cancer research (Almasirad et al., 2016).
Ethyl 1,2,3-thiadiazole-4-carboxylate underwent unusual reduction involving ring enlargement with a sulfur addition. This process highlights the compound's resistance to reduction by ordinary reducing agents and its potential for creating novel chemical structures (Miyawaki, Suzuki, & Morikawa, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antitumor activity against certain cell lines , suggesting potential targets within these cells.
Biochemical Pathways
The biochemical pathways affected by Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate are currently unknown
Result of Action
Similar compounds have demonstrated antitumor activity , suggesting potential cytotoxic effects.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZLTNORBKZJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680977 | |
Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030613-07-0 | |
Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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